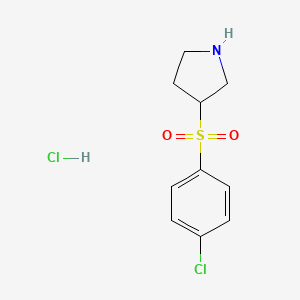

3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Overview

Description

“3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is characterized by a sulfonyl group attached to a 4-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Attached to this ring is a sulfonyl group that is further connected to a 4-chlorophenyl group .Scientific Research Applications

Synthesis of 1-(Arylsulfonyl)pyrrolidines

The compound is used in the synthesis of new 1-(arylsulfonyl)pyrrolidines, with an acid-catalyzed reaction leading to the formation of pyrrolidine-1-sulfonylarene derivatives. This synthesis method offers a convenient way to create derivatives containing a phenol fragment in position 2, under mild conditions (Smolobochkin et al., 2017).

Synthesis of Pyrrolidines via Reaction of γ‐Halocarbanions

This compound is involved in a synthesis process where γ-Chlorocarbanions add to electron-deficient formal imines to produce anionic adducts, leading to substituted pyrrolidines. This novel synthesis method is akin to a 1,3-dipolar cycloaddition, but occurs in distinct steps (Mąkosza & Judka, 2005).

Stereoselective Behavior in Calcium Channel Blocking

1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, exhibits stereoselective behavior. The study of its enantiomers revealed significant differences in their functional, electrophysiological, and binding properties, suggesting potential for cardiac stereoselectivity and vascular stereospecificity (Carosati et al., 2009).

Synthesis of 2,5-Disubstituted Pyrroles and Pyrrolidines

The compound is used in the synthesis of both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds, including pyrroles and pyrrolidines. This methodology provides a convenient way to generate a diverse range of such compounds (Benetti et al., 2002).

Synthesis of Tetrahydropyridine Derivatives

In the synthesis of sulfonated tetrahydropyridine derivatives, the compound serves as a precursor for sulfonated pyrrolidine. This reaction proceeds efficiently without catalysts or additives, demonstrating its utility in radical cyclization processes (An & Wu, 2017).

Future Directions

The pyrrolidine scaffold, which is a part of “3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride”, is of great interest in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring structure have been reported to interact with various biological targets . These targets include enzymes such as kinases and proteins involved in various biological processes .

Mode of Action

It is known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule . This can influence the compound’s interaction with its targets and lead to different biological profiles due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring structure have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLAJKQLHYULKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101768-36-9 | |

| Record name | Pyrrolidine, 3-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101768-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

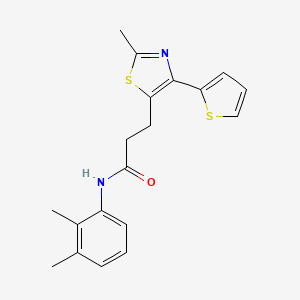

![N-(2,5-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200293.png)

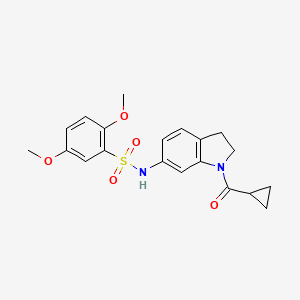

![N-(3,4-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200298.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200339.png)

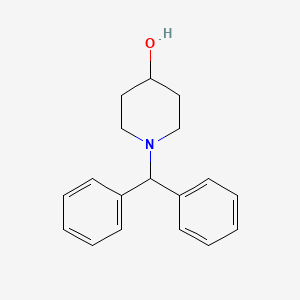

![3-[(Phenylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B3200373.png)